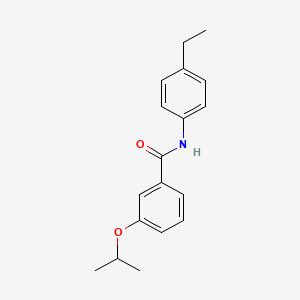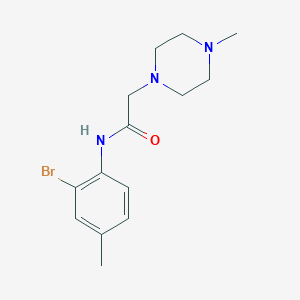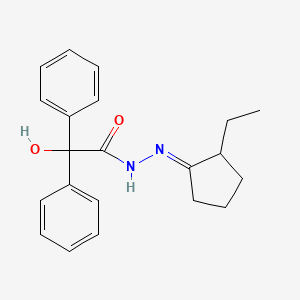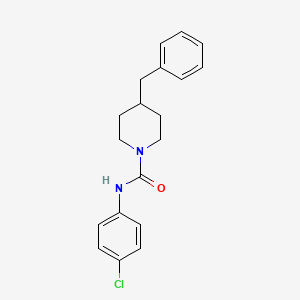
N-(4-ethylphenyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EIPB is a white to off-white crystalline powder that belongs to the class of benzamides. It is a relatively new compound that has been synthesized and studied for its potential use in scientific research. EIPB has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
EIPB has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that EIPB can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. EIPB has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
Mecanismo De Acción
The exact mechanism of action of EIPB is not fully understood, but it is believed to act on the cannabinoid system in the body. Studies have shown that EIPB can bind to the CB1 receptor, which is a receptor that is involved in the regulation of pain, appetite, and mood. EIPB has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids in the body.
Biochemical and Physiological Effects:
EIPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, EIPB has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. EIPB has also been shown to have antioxidant effects, which may be beneficial in the treatment of conditions such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EIPB in lab experiments is its relatively low toxicity compared to other compounds. EIPB has also been shown to have good solubility in a variety of solvents, making it easy to work with in the lab. However, one limitation of using EIPB is its limited availability, which may make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on EIPB. One area of interest is its potential use in the treatment of chronic pain conditions. EIPB has also been shown to have potential as an anti-cancer agent, making it a candidate for further study in this area. Additionally, research on the exact mechanism of action of EIPB may help to further elucidate its potential therapeutic uses.
In conclusion, EIPB is a promising compound that has gained attention in recent years for its potential use in scientific research. Its anti-inflammatory, analgesic, and anticonvulsant effects make it a potential candidate for the development of new medications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
EIPB can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using methods such as recrystallization or chromatography.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-14-8-10-16(11-9-14)19-18(20)15-6-5-7-17(12-15)21-13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFHIAPQPBMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![5-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5720695.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)

![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
